2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile
Description
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a hydroxy group and a nitrile group
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H11NO/c1-7(9)4-6(5-7)2-3-8/h6,9H,2,4-5H2,1H3 |
InChI Key |
VONPPOIRZNNFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)CC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Nitrile Group: The nitrile group is added through a cyanation reaction, which can be achieved using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide, thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile can be compared with other similar compounds, such as:
Rel-2-((1s,3r)-3-hydroxycyclohexyl)acetonitrile: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclopentyl)acetonitrile: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
The uniqueness of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile lies in its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
